ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a methoxybenzylamino group through a carbothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3-methoxybenzylamine in the presence of a carbothioylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the methoxybenzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxybenzylamino group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a similar structure but with a morpholinopropyl group instead of a methoxybenzyl group.
ETHYL 4-({[(3-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound differs by having a methoxybenzoyl group instead of a methoxybenzyl group.
Uniqueness
ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group can enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylcarbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17(21)14-7-9-15(10-8-14)20-18(24)19-12-13-5-4-6-16(11-13)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNNOTUXRGYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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